An In-depth Technical Guide to [[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic Acid: Structure, Properties, and Characterization
An In-depth Technical Guide to [[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic Acid: Structure, Properties, and Characterization
This technical guide provides a comprehensive overview of [[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid, a molecule of interest for its potential applications in industrial water treatment, as a chelating agent, and in the formulation of detergents. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering insights into its chemical structure, physicochemical properties, and key analytical methodologies for its characterization.
Molecular Architecture and Chemical Identity
[[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid is an organophosphorus compound characterized by a central nitrogen atom linked to a 2-ethylhexyl group and two methylenephosphonic acid moieties.[1] This unique structure imparts a combination of lipophilic (the 2-ethylhexyl group) and hydrophilic/chelating (the bisphosphonic acid groups) properties.
The IUPAC name for this compound is [2-ethylhexyl(phosphonomethyl)amino]methylphosphonic acid.[1] It is also known by its CAS Registry Number 6204-28-0.[1] The molecule is chiral at the 2-position of the ethylhexyl group and is typically produced as a racemic mixture.[2][3]
Table 1: Chemical Identifiers and Basic Properties
| Identifier | Value | Source |
| Molecular Formula | C₁₀H₂₅NO₆P₂ | [1] |
| Molecular Weight | 317.26 g/mol | [1] |
| CAS Number | 6204-28-0 | [1] |
| IUPAC Name | [2-ethylhexyl(phosphonomethyl)amino]methylphosphonic acid | [1] |
Synthesis Pathway: A Plausible Approach
While specific, detailed synthetic protocols for [[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid are not extensively published in peer-reviewed literature, a plausible and efficient synthesis can be extrapolated from established methods for analogous aminophosphonates, such as the Moedritzer-Irani reaction. This reaction involves the phosphonomethylation of an amine using phosphorous acid and formaldehyde.
A likely synthetic route would involve the reaction of 2-ethylhexylamine with phosphorous acid and formaldehyde. The reaction proceeds via the formation of a Schiff base between the amine and formaldehyde, which is then attacked by phosphorous acid. This process is repeated to install the second methylenephosphonic acid group.
A similar synthetic approach is described in patents for related phosphonic acids, where an amine is reacted with phosphorus trichloride and formaldehyde, followed by hydrolysis.[4]
Physicochemical Properties: A Blend of Functionalities
The physicochemical properties of [[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid are crucial for understanding its behavior in various applications. The presence of both a bulky alkyl group and two acidic phosphonate groups results in a molecule with amphiphilic characteristics.
Table 2: Computed and Expected Physicochemical Properties
| Property | Value/Expected Behavior | Rationale/Source |
| XLogP3 | -2.3 | Computed by PubChem[1] |
| pKa Values | Expected to have multiple pKa values due to the two phosphonic acid groups and the tertiary amine. The first two pKa values are likely in the acidic range (pH 1-3), with subsequent pKa values in the near-neutral to basic range (pH 6-11). | Based on data for other bisphosphonates like alendronate.[5][6][7] |
| Aqueous Solubility | Expected to be pH-dependent, with higher solubility at alkaline pH where the phosphonic acid groups are deprotonated. The 2-ethylhexyl group may limit solubility in water. | General behavior of aminobisphosphonates.[8] |
| Organic Solvent Solubility | The presence of the 2-ethylhexyl group suggests potential solubility in polar organic solvents. | Based on general principles of solubility. |
| Thermal Stability | Organophosphonates generally exhibit moderate to high thermal stability. Decomposition is expected to occur at elevated temperatures, potentially through the elimination of the phosphonic acid groups. | General knowledge of organophosphorus compound stability.[3][9] |
Experimental Protocol for pKa Determination via Potentiometric Titration
The multiple ionizable groups in [[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid necessitate the determination of its acid dissociation constants (pKa values). Potentiometric titration is a robust and widely used method for this purpose.
Objective: To determine the pKa values of [[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid in an aqueous solution.
Methodology:
-
Preparation of Analyte Solution: Prepare a standardized aqueous solution of [[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid of known concentration (e.g., 0.01 M).
-
Titration Setup: Place the analyte solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. For overlapping pKa values, specialized software or graphical methods (e.g., derivative plots) may be necessary for accurate determination.[5][6]
Causality Behind Experimental Choices:
-
Standardized Solutions: The use of standardized solutions of both the analyte and the titrant is critical for the accurate calculation of concentrations and, consequently, the pKa values.
-
Constant Temperature: Acid-base equilibria are temperature-dependent. Maintaining a constant temperature ensures that the determined pKa values are consistent and comparable.
-
Inert Atmosphere: For highly accurate measurements, performing the titration under an inert atmosphere (e.g., nitrogen) can prevent the dissolution of atmospheric CO₂, which would affect the pH of the solution.
Protocol for Assessing Aqueous Solubility
The solubility of this compound is a critical parameter for its formulation and application, particularly in aqueous systems.
Objective: To determine the aqueous solubility of [[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid as a function of pH.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of the compound to a series of buffered aqueous solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, 11).
-
Equilibration: Agitate the mixtures at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid phase from the supernatant by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as ³¹P NMR spectroscopy or a validated chromatographic method.[10]
Self-Validating System: The presence of undissolved solid material at the end of the equilibration period confirms that a saturated solution has been achieved.
Protocol for Evaluating Thermal Stability via Thermogravimetric Analysis (TGA)
TGA is an essential technique for assessing the thermal stability and decomposition profile of a compound.
Objective: To determine the thermal decomposition profile of [[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a TGA crucible.
-
TGA Measurement: Heat the sample in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).
-
Data Analysis: The instrument records the mass of the sample as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition and the mass loss at different stages.[11][12]
Expert Insights: The choice of atmosphere (inert vs. oxidative) can provide insights into the decomposition mechanism. Decomposition in an inert atmosphere typically involves pyrolysis, while in air, oxidative degradation processes will also occur.
Mechanism of Action: A Focus on Chelation and Scale Inhibition
The primary mode of action for many phosphonates, including likely [[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid, revolves around their excellent chelating and scale-inhibiting properties.
Chelation of Metal Ions
The two phosphonate groups, along with the tertiary amine, can act as a multidentate ligand, strongly chelating divalent and trivalent metal cations such as Ca²⁺, Mg²⁺, Fe²⁺, and Al³⁺.[2] This property is fundamental to its application in water treatment, where it can sequester hardness ions and prevent their precipitation.
The chelation process involves the formation of stable, soluble complexes with metal ions, effectively removing them from the solution and preventing them from participating in scale formation.
Caption: Mechanism of scale inhibition by the bisphosphonic acid.
Analytical Characterization
A suite of analytical techniques is essential for the structural confirmation and purity assessment of [[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
³¹P NMR: This is a particularly powerful technique for characterizing phosphonates. A proton-decoupled ³¹P NMR spectrum is expected to show a single sharp signal, confirming the presence of chemically equivalent phosphorus atoms. The chemical shift will be indicative of the phosphonate environment. For quantitative analysis, a known concentration of a reference standard can be used. [13]* ¹H and ¹³C NMR: These spectra will provide information on the structure of the 2-ethylhexyl group and the methylene bridges, confirming the overall molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for identifying the key functional groups within the molecule. Characteristic absorption bands are expected for the P=O, P-O-H, C-N, and C-H bonds. [9]
Conclusion
[[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid is a molecule with a versatile chemical structure that lends itself to applications requiring metal chelation and scale inhibition. While specific experimental data for this compound is not widely available in the public domain, this guide provides a comprehensive overview of its expected properties and the established methodologies for its synthesis and characterization. The protocols and insights presented herein offer a solid foundation for researchers and scientists working with this and related phosphonate compounds.
References
- BenchChem. (2025). Application Notes and Protocols for Phosphonate-Based Scale Inhibitors in Industrial Processes.
- Gholivand, K., & Farshadian, S. (2022). Biomedical Applications of Bisphosphonate Chelating Agents by Metal Cations as Drug Design for Prevention and Treatment of Osteoporosis using QM. [Source not further specified].
- BenchChem. (2025). An In-depth Technical Guide to the Chelating Properties of Bisphosphonate Compounds.
- MDPI. (2024).
- Colón-Mercado, J. M., & Suárez-Vázquez, M. (2021).
- American Chemical Society. (2022). Phosphonated Iminodisuccinates—A Calcite Scale Inhibitor with Excellent Biodegradability.
- International Journal of Advanced Research in Science, Communication and Technology. (2022). Synthesis of α-Aminophosphonates Derivatives by Using Novel Nano-Catalyst through Kabachnik- Fields Reaction. IJARSCT.
- TSI Journals. (n.d.).
- ResearchGate. (n.d.). FTIR spectra of polymer networks before and after functionalization with aminophosphonate groups.
- Näsänen, R., & Vepsäläinen, J. (2011).
- IntechOpen. (2020). Bisphosphonates as Chelating Agents in Uranium Poisoning. IntechOpen.
- BenchChem. (2025). An In-depth Technical Guide to the ³¹P NMR Chemical Shift of (4-Nitro-benzyl)-phosphonic Acid.
- Demadis, K. D. (n.d.). Chemistry of Organophosphonate ScaleGrowth. [Source not further specified].
- ResearchGate. (2015). Can 31P NMR help me to measure the phosphonate concentration in solutuion?.
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.). Characterizing the thermal degradation mechanism of two bisphosphoramidates by TGA, DSC, mass spectrometry and first-principle theoretical protocols.
- National Center for Biotechnology Information. (n.d.). [[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid. PubChem.
- Society of Petroleum Engineers. (n.d.).
- Moedritzer, K. (1961). A Manual of Practical NMR. [Source not further specified].
- MDPI. (2018).
- Ferguson, R. J. (n.d.). Modeling Scale Inhibitor Upper Limits: In Search of Synergy. French Creek Software, Inc.
- National Institutes of Health. (2024). Determination of bisphosphonate properties in terms of bioavailability, bone affinity, and cytotoxicity. PMC.
- Turner, B. L., Mahieu, N., & Condron, L. M. (2003). Phosphorus-31 Nuclear Magnetic Resonance Spectral Assignments of Phosphorus Compounds in Soil NaOH–EDTA Extracts. Soil Science Society of America Journal.
- American Chemical Society. (2017). Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy.
- ResearchGate. (2025). Guidelines for NMR Measurements for Determination of High and Low pKa Values.
- Google Patents. (n.d.). EP3158867A1 - A method for increasing the aqueous solubility of a bisphosphonic acid or a ...
- ResearchGate. (n.d.). Investigation of thermal decomposition of phosphonic acids.
- Improved Pharma. (2022). Thermogravimetric Analysis. Improved Pharma.
- National Institutes of Health. (n.d.).
- Google Patents. (n.d.). CN106632465A - Synthetic method for (2-ethylhexyl)(2,4,4'-trimehtyl amyl) phosphinic acid.
- American Chemical Society. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
- European Union. (2021). for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.
- Google Patents. (n.d.). CN102796137B - Method for preparing 0,0-di(2-ethylhexyl).
- National Institutes of Health. (n.d.).
- U.S. Food and Drug Administration. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit. FDA.
- CHEMTASC. (n.d.).
- Googleapis.com. (2007). (12) Patent Application Publication (10) Pub. No.: US 2011/0098178 A1. Googleapis.com.
- Google Patents. (n.d.). CN105440072A - Preparation method for bis(2-ethylhexyl) phosphate.
Sources
- 1. irdindia.in [irdindia.in]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN105440072A - Preparation method for bis(2-ethylhexyl) phosphate - Google Patents [patents.google.com]
- 5. Systematic Study of the Physicochemical Properties of a Homologous Series of Aminobisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.uoc.gr [chemistry.uoc.gr]
- 7. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP3158867A1 - A method for increasing the aqueous solubility of a bisphosphonic acid or a bisphosphonate - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. fda.gov [fda.gov]
- 11. Potentiating Bisphosphonate-based Coordination Complexes to Treat Osteolytic Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. improvedpharma.com [improvedpharma.com]
- 13. researchgate.net [researchgate.net]
